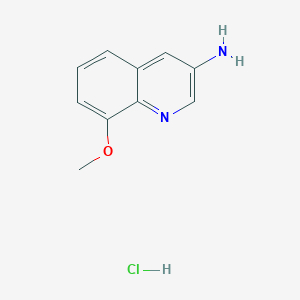

8-Methoxyquinolin-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Methoxyquinolin-3-amine hydrochloride is a synthetic compound with the molecular formula C10H11ClN2O and a molecular weight of 210.7 g/mol.

Preparation Methods

The synthesis of 8-Methoxyquinolin-3-amine hydrochloride typically involves the functionalization of the quinoline scaffold. Common synthetic routes include:

Classical Methods: These include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods.

Modern Methods: Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols.

Industrial production methods often employ scalable and environmentally friendly processes, such as transition metal-free catalysis and green chemistry protocols, to minimize environmental impact .

Chemical Reactions Analysis

8-Methoxyquinolin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

8-Methoxyquinolin-3-amine hydrochloride has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and is used in the development of new synthetic methodologies.

Biology: The compound exhibits antimicrobial, anticancer, and antifungal activities, making it valuable in biological research.

Medicine: It is investigated for its potential therapeutic applications, including anticancer and antiviral properties.

Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 8-Methoxyquinolin-3-amine hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, forming complexes with metal ions such as copper, zinc, and iron . These complexes can interfere with biological processes, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

8-Methoxyquinolin-3-amine hydrochloride can be compared with other quinoline derivatives, such as:

8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.

4-Hydroxy-2-quinolones: These compounds exhibit unique biological activities and are valuable in drug research and development.

Quinine: An antimalarial drug with a well-known mechanism of action involving interference with the malaria parasite’s ability to digest hemoglobin.

The uniqueness of this compound lies in its specific structural properties and the diverse range of applications it offers in various research fields.

Biological Activity

8-Methoxyquinolin-3-amine hydrochloride is a compound belonging to the quinoline family, characterized by a methoxy group at the 8th position and an amine group at the 3rd position of the quinoline ring. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The hydrochloride form enhances its solubility, facilitating its use in various biological assays.

The compound's biological activity is largely attributed to its ability to chelate metal ions and inhibit key enzymes by binding to their active sites. This interaction can disrupt cellular functions, leading to antimicrobial or anticancer effects. Additionally, it has been shown to interfere with DNA replication and repair processes, further contributing to its therapeutic potential.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it can effectively inhibit the growth of various pathogens, including antibiotic-resistant strains. A study demonstrated that this compound showed potent activity against Helicobacter pylori , a common gastric pathogen associated with ulcers .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Helicobacter pylori | 18 | 32 |

| Staphylococcus aureus | 15 | 64 |

| Escherichia coli | 20 | 16 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. It exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent study, this compound was tested against several cancer cell lines:

- MCF-7 (Breast Cancer) : IC50 = 15 µM

- PC-3 (Prostate Cancer) : IC50 = 12 µM

- A549 (Lung Cancer) : IC50 = 10 µM

These results indicate that the compound has a promising profile as a potential anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A study focusing on derivatives of quinoline compounds highlighted that variations in substituents can enhance or diminish their biological efficacy.

Table 2: Structure-Activity Relationship of Quinoline Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Fluoroquinoline | Fluorine at position 6 | Enhanced antibacterial |

| 5-Methoxyquinoline | Methoxy group at position 5 | Moderate anticancer |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Strong metal chelation |

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

- Antimicrobial Treatments : Potential use in combination therapies for resistant bacterial infections.

- Cancer Therapeutics : Investigated as a lead compound for developing novel anticancer drugs.

- Neuroprotective Agents : Explored for its ability to chelate metal ions implicated in neurodegenerative disorders .

Properties

Molecular Formula |

C10H11ClN2O |

|---|---|

Molecular Weight |

210.66 g/mol |

IUPAC Name |

8-methoxyquinolin-3-amine;hydrochloride |

InChI |

InChI=1S/C10H10N2O.ClH/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9;/h2-6H,11H2,1H3;1H |

InChI Key |

LGTFNYXEDWGDOV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=CC(=CN=C21)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.